Product packaging for [1(2H),3'-Bipyridin]-2-one(Cat. No.:CAS No. 60532-44-7)

[1(2H),3'-Bipyridin]-2-one

Cat. No.: B13138935
CAS No.: 60532-44-7
M. Wt: 172.18 g/mol
InChI Key: TWJXQRDYHZADOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Bipyridine and Pyridinone Chemical Space

[1(2H),3'-Bipyridin]-2-one is a molecule that uniquely combines the structural features of both bipyridines and pyridinones. Bipyridines are a class of organic compounds consisting of two interconnected pyridine (B92270) rings. wikipedia.orgnih.gov They are renowned for their ability to act as bidentate chelating ligands, forming stable complexes with a wide array of transition metals. mdpi.comwikipedia.org This property has led to their extensive use in catalysis, materials science, and the development of photosensitizers. mdpi.com

Pyridinones, on the other hand, are a class of six-membered heterocyclic scaffolds containing a nitrogen atom and a carbonyl group within the ring. frontiersin.org These structures are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to serve as both hydrogen bond donors and acceptors, facilitating interactions with biological targets. nih.govfrontiersin.org The pyridinone core is present in several FDA-approved drugs with diverse therapeutic applications, including cardiotonic, antifungal, and antineoplastic agents. nih.gov

This compound, therefore, exists at the intersection of these two important classes of heterocyclic compounds. It possesses the bipyridine framework, suggesting potential for metal coordination and catalytic applications, while also incorporating the pyridinone moiety, hinting at possible biological activities. The exploration of this combined chemical space offers opportunities for the design of novel molecules with unique properties. acs.orgresearchgate.net

Significance of Bipyridinone Core Structures in Contemporary Chemical Research

The bipyridinone core, as exemplified in this compound, holds considerable significance in modern chemical research, largely due to the versatile properties imparted by the pyridinone ring.

Medicinal Chemistry: Pyridinone-containing compounds exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects. nih.govfrontiersin.org The ability of the pyridinone scaffold to engage in hydrogen bonding and its manipulable physicochemical properties make it a valuable component in fragment-based drug design and as a biomolecular mimetic. nih.govfrontiersin.org The small size of the pyridinone unit allows it to readily cross cell membranes and interact with therapeutic targets. nih.govfrontiersin.org

Catalysis and Materials Science: The bipyridine component of the bipyridinone structure provides coordination sites for metal ions. a2bchem.com This makes these compounds valuable as ligands in the preparation of coordination complexes and catalysts for a variety of organic transformations. a2bchem.com Furthermore, the planar nature and potential for π-conjugation in bipyridinone systems make them interesting candidates for the development of novel organic dyes and functional materials. a2bchem.comrsc.org Research has shown that functionalization of bipyridinones can be achieved through methods like rhodium-catalyzed C-H activation, allowing for the introduction of various functional groups and the synthesis of more complex molecular architectures. researchgate.netnih.govepfl.ch

Structural Elucidation and Isomeric Considerations for this compound

The definitive structure of this compound is established through a combination of spectroscopic and analytical techniques. The molecular formula is C₁₀H₈N₂O. The structure consists of a 2-pyridone ring linked to a pyridine ring at the 3' position.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and mass spectrometry are crucial for confirming the connectivity and arrangement of atoms within the molecule. For instance, in related bipyridinone structures, characteristic ¹H NMR signals can be observed for the protons on both the pyridinone and pyridine rings. ndl.go.jp

Isomerism: Isomerism is a key consideration in the study of this compound. docbrown.info

Positional Isomerism: The linkage between the pyridinone and pyridine rings can occur at different positions, leading to a variety of positional isomers. For example, linking at the 2', 4', or other positions of the pyridine ring would result in different isomers with potentially distinct chemical and physical properties. The nomenclature this compound specifically defines the connection between the nitrogen of the pyridone ring (position 1) and the 3' position of the second pyridine ring. Other isomers such as [1(2H),2'-Bipyridin]-2-one have also been studied. a2bchem.com

Tautomerism: The pyridinone ring can exist in tautomeric forms. The 2-pyridone form is generally the more stable tautomer compared to the corresponding 2-hydroxypyridine.

Below is a table summarizing key structural information for this compound and a related isomer.

PropertyThis compound[1(2H),2'-Bipyridin]-2-one, 3-bromo-
Molecular Formula C₁₀H₈N₂OC₁₀H₇BrN₂O
Linkage 1,3'-linkage1,2'-linkage
Key Structural Feature 2-pyridone ring linked to a pyridine ringBrominated 2-pyridone ring linked to a pyridine ring
Potential Applications Building block for pharmaceuticals and materialsIntermediate in the synthesis of heterocyclic compounds, pharmaceuticals, and catalysts a2bchem.com

Overview of Research Gaps and Opportunities Pertaining to this compound

Despite the recognized potential of the bipyridinone scaffold, research specifically focused on this compound appears to be limited, presenting several opportunities for future investigation.

Synthesis and Functionalization: While general methods for the synthesis of bipyridine and pyridinone derivatives exist, dedicated and efficient synthetic routes for this compound and its substituted analogues are not extensively documented. mdpi.commdpi.com Developing novel synthetic strategies would be a valuable contribution. Furthermore, exploring the selective functionalization of both the pyridinone and pyridine rings of the molecule could lead to a diverse library of new compounds. nih.govepfl.ch

Coordination Chemistry: The bipyridine-like nature of this compound suggests it could act as a ligand for various metal ions. A significant research gap exists in the systematic study of its coordination chemistry. Investigating the formation, structure, and properties of its metal complexes could unveil novel catalysts or materials with interesting photophysical or electronic properties. rsc.org

Biological Activity Screening: Given the established biological importance of the pyridinone core, a thorough investigation into the pharmacological properties of this compound is warranted. nih.govfrontiersin.org Screening this compound and its derivatives for a range of biological activities, such as anticancer, antimicrobial, or anti-inflammatory effects, could lead to the discovery of new therapeutic agents.

Computational Studies: Theoretical and computational studies could provide valuable insights into the electronic structure, reactivity, and potential interactions of this compound. dcu.ie Such studies could guide synthetic efforts and help in predicting the properties of its derivatives and metal complexes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O B13138935 [1(2H),3'-Bipyridin]-2-one CAS No. 60532-44-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60532-44-7

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

1-pyridin-3-ylpyridin-2-one

InChI

InChI=1S/C10H8N2O/c13-10-5-1-2-7-12(10)9-4-3-6-11-8-9/h1-8H

InChI Key

TWJXQRDYHZADOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1)C2=CN=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 2h ,3 Bipyridin 2 One

Retrosynthetic Analysis of the [1(2H),3'-Bipyridin]-2-one Scaffold

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, readily available starting materials. icj-e.orgamazonaws.com For the this compound scaffold, two primary disconnection strategies are considered the most logical.

The first and most common approach involves the disconnection of the C3-C3' bond that links the pyridinone and pyridine (B92270) rings. This strategy simplifies the target molecule into two key heterocyclic precursors: a suitably functionalized 2-pyridinone and a 3-substituted pyridine. This approach relies on the formation of the crucial C-C bond using well-established cross-coupling reactions. The precursors can be further simplified to more basic starting materials.

A second approach involves disconnecting one of the carbon-nitrogen bonds within the 2-pyridinone ring. This strategy focuses on constructing the pyridinone ring onto a pre-formed 3-aminopyridine (B143674) core. This method would involve reacting 3-aminopyridine or a derivative with a synthon equivalent to a 1,5-dicarbonyl compound, which would then undergo cyclization and dehydration to form the target pyridinone ring.

Classical Synthetic Routes to 2-Pyridinones and Bipyridines

The synthesis of the this compound scaffold relies on the foundational chemistry used to prepare its constituent parts: the 2-pyridinone ring and the bipyridine linkage.

Synthesis of 2-Pyridinone Derivatives: Classical methods for synthesizing the 2-pyridone ring are well-documented. One of the most notable is the Guareschi-Thorpe condensation, which involves the reaction of a cyanoacetamide with a 1,3-diketone to yield a substituted 2-pyridone. wikipedia.org Other established routes include the cyclization of β-keto amides and the reaction of β-hydroxy α-aminoesters with diketone adducts, followed by cyclization. bristol.ac.uk These methods, while effective, often require specific substitution patterns on the starting materials to achieve the desired product.

Synthesis of 3-Aminopyridine and Bipyridines: The 3-aminopyridine unit is a critical precursor, particularly for strategies that build the pyridinone ring onto the pyridine scaffold. A primary classical method for its preparation is the Hofmann rearrangement of nicotinamide (B372718). wikipedia.orggoogle.com This reaction involves treating nicotinamide with sodium hypobromite, which is generated in situ from sodium hydroxide (B78521) and bromine, to yield 3-aminopyridine. wikipedia.orgorgsyn.org Other historical methods include the reduction of 3-nitropyridine (B142982) and the amination of 3-halopyridines. orgsyn.orgorgsyn.org

Classical bipyridine synthesis, such as the Ullmann coupling, typically involves the copper-mediated reaction of halopyridines. These reactions often require harsh conditions, including high temperatures, and may result in moderate yields.

Modern Catalytic Approaches for this compound Construction

Contemporary organic synthesis has largely shifted towards transition-metal-catalyzed reactions, which offer greater efficiency, selectivity, and functional group tolerance compared to classical methods.

Cross-Coupling Strategies for Bipyridinone Formation

Transition-metal-catalyzed cross-coupling reactions are a powerful and widely used method for forming the C-C bond between the two heterocyclic rings. mdpi.com The Suzuki-Miyaura coupling is particularly attractive for this purpose, typically involving the reaction of a halopyridine with a pyridylboronic acid or vice versa, catalyzed by a palladium complex. mdpi.comresearchgate.net A significant challenge in bipyridine synthesis via cross-coupling is the potential for the bipyridine product to coordinate with the metal catalyst, leading to catalyst inhibition. mdpi.com Careful selection of ligands and reaction conditions is crucial to overcome this issue. mdpi.comrsc.org Other notable cross-coupling reactions applicable to bipyridine synthesis include Stille, Negishi, and decarboxylative couplings. mdpi.com

Table 1: Comparison of Catalytic Systems for Bipyridine Synthesis
Coupling ReactionCatalyst/Ligand SystemSubstratesKey AdvantagesRef.
Suzuki-Miyaura Pd(OAc)₂ / SPhosHalopyridines, Pyridylboronic acidsWide functional group tolerance, commercially available reagents mdpi.comresearchgate.net
Negishi Ni/Al₂O₃–SiO₂ or Pd/Al₂O₃2-Pyridyl zinc bromide, 2-BromopyridineEnhanced yields with microwave irradiation mdpi.com
Decarboxylative Pd(OAc)₂ / Ag₂OPyridyl carboxylates, BromopyridinesAvoids preparation of organometallic reagents mdpi.com
Reductive Homocoupling NiCl₂·6H₂O2-HalopyridinesLigand-free conditions, high yields for symmetrical bipyridines mdpi.com

Cyclization Reactions to Form the Pyridinone Ring System

Modern catalytic methods provide efficient pathways to construct the 2-pyridinone ring. These often involve intramolecular or intermolecular cyclization reactions catalyzed by transition metals. researchgate.net One prominent strategy is the hetero-Diels-Alder reaction, where a [4+2] cycloaddition between a diene and a dienophile forms the six-membered ring. nih.govacsgcipr.org This can be followed by an aromatization step to yield the final pyridone structure. acsgcipr.org Another approach involves ring-opening/ring-closing cascade reactions, where a more complex starting material undergoes a transformation to form the desired pyridone scaffold. mdpi.com These methods can offer high levels of control over the substitution pattern of the resulting pyridinone.

Directed C-H Functionalization in Bipyridinone Synthesis

Directed C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C bonds by directly activating otherwise unreactive C-H bonds. nih.govyoutube.com This strategy avoids the need for pre-functionalized substrates (e.g., halo- or organometallic pyridines), thus improving atom economy. youtube.com In the context of this compound synthesis, a directing group on one of the heterocyclic rings can guide a transition metal catalyst to selectively activate a specific C-H bond for coupling with the other ring. nih.gov For instance, the nitrogen atom of a pyridine ring can direct functionalization at the C2 position. nih.gov To achieve substitution at other positions, such as the meta position, specifically designed directing groups are often required. nih.govuva.es The development of ligands, such as substituted 2-pyridones, has been shown to be key in assisting the C-H bond cleavage step. nih.govuva.es

Table 2: C-H Functionalization Strategies
StrategyCatalystDirecting GroupPosition FunctionalizedKey FeaturesRef.
Nitrile-Directed Palladium/2-Pyridone LigandNitrilemeta-C–H of biphenylAchieves remote C-H functionalization nih.gov
Picolinamide-Directed Rhodium(III)PicolinamideC3 of PyridineEnables hydroarylation of alkynes nih.gov
N-Oxide Directed PalladiumN-OxideC2/C3 of PyridineN-oxide serves as a removable directing group nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it These principles are increasingly being applied to the synthesis of heterocyclic compounds.

One-pot and multi-component reactions (MCRs) are particularly effective green strategies. organic-chemistry.orgmdpi.combeilstein-journals.org These reactions combine several synthetic steps into a single operation without isolating intermediates, which saves time, energy, and reduces solvent waste. organic-chemistry.orgnih.gov For example, polysubstituted pyridines can be synthesized in a one-pot, metal-free process from simple starting materials. organic-chemistry.org The synthesis of functionalized pyridones has been achieved through one-pot, three-component reactions using environmentally benign solvents like water or ethanol. rsc.orgmdpi.com

The use of greener solvents is another cornerstone of green chemistry. Water, ethanol, and bio-renewable solvents like Cyrene™ are increasingly replacing traditional polar aprotic solvents that are known for their toxicity. mdpi.comresearchgate.net Furthermore, solvent-free reaction conditions and the use of microwave irradiation can significantly reduce reaction times and energy consumption, contributing to a more sustainable synthetic process. mdpi.comresearchgate.net

Table 3: Green Synthetic Approaches
Green PrincipleMethodSolvents/ConditionsAdvantagesRef.
Atom Economy One-Pot, Multi-component ReactionsEthanol, Water, or Solvent-freeReduced waste, fewer purification steps, time/energy savings organic-chemistry.orgrsc.orgmdpi.com
Safer Solvents Use of Bio-renewable SolventsCyrene™Non-toxic, biodegradable alternative to DMF, DMSO, NMP researchgate.net
Energy Efficiency Microwave-Assisted SynthesisVariousDrastically reduced reaction times, often higher yields mdpi.comresearchgate.net
Catalysis Metal-free or Catalyst-free ReactionsThermal or Base-catalyzedAvoids toxic heavy metals and simplifies product purification organic-chemistry.orgresearchgate.net

Total Synthesis Strategies for Complex this compound Architectures

The total synthesis of complex molecules featuring the this compound core requires robust and versatile strategies. These strategies can be broadly categorized by the method used to construct the core heterocyclic system and the subsequent steps to elaborate the molecular framework. Key approaches include the use of transition-metal-catalyzed cross-coupling reactions to form the pivotal C-C bond between the two pyridine rings and direct C-H functionalization to introduce complexity onto the pre-formed bipyridinone scaffold.

One of the primary challenges in these syntheses is the selective formation of the 3,3'-linkage between a pyridin-2-one ring and a pyridine ring. The inherent electronic properties and potential for catalyst inhibition by pyridine nitrogen atoms can complicate standard cross-coupling reactions. nih.govnih.gov

A powerful strategy for building molecular complexity involves the direct functionalization of the this compound core through palladium-catalyzed C-H activation. snnu.edu.cn This approach avoids the need for pre-functionalized starting materials, offering a more atom- and step-economical route to complex derivatives. Substrate-controlled regioselectivity allows for the targeted introduction of various substituents at specific positions on the pyridone ring.

For instance, the oxidative olefination of N-protected 2-pyridones demonstrates how different substitution patterns on the starting pyridone can direct C-H activation to either the C3 or C5 position. snnu.edu.cn This selectivity is crucial when designing a synthetic route towards a complex target, as it allows for the precise installation of functional groups that can be further elaborated.

Key Research Findings in C-H Functionalization for Building Complexity:

Palladium-catalyzed oxidative olefination has been shown to be a viable method for elaborating 2-pyridone scaffolds. The site selectivity of this reaction is highly dependent on the substitution pattern of the 2-pyridone ring.

C5-Selectivity: For simple N-protected 2-pyridones, the olefination reaction proceeds with high selectivity at the 5-position. snnu.edu.cn

C3-Selectivity: The introduction of a substituent at the 4- or 6-position of the 2-pyridone ring effectively blocks the C5-position and redirects the olefination to the 3-position. snnu.edu.cn This switch in selectivity is a critical tool for synthetic planning.

The reaction conditions for these transformations have been optimized, typically employing a palladium catalyst such as Pd(OAc)₂, an oxidant, and an acid. The choice of oxidant can significantly impact the reaction's efficiency.

Table 1: Regioselective C-H Olefination of N-Substituted 2-Pyridones
2-Pyridone SubstrateOlefin Coupling PartnerPosition of OlefinationOxidantYield (%)
N-Methyl-2-pyridonetert-Butyl acrylateC5Cu(OAc)₂72
N-Methyl-4-phenyl-2-pyridonetert-Butyl acrylateC3AgOAc81
N-Methyl-6-phenyl-2-pyridonetert-Butyl acrylateC3AgOAc78
N-Methyl-2-pyridoneStyreneC5Cu(OAc)₂65

Data sourced from reference snnu.edu.cn.

In addition to olefination, palladium-catalyzed oxidative arylation with polyfluorinated arenes has been achieved, following similar principles of regioselectivity. snnu.edu.cn This allows for the introduction of complex aryl groups, further expanding the structural diversity accessible from a common bipyridinone intermediate. These C-H functionalization strategies represent key steps in a convergent approach to complex targets, where the core is assembled and then decorated with the necessary functionality.

Another strategic approach involves the use of directing groups to control the regioselectivity of C-H activation. While often applied to the C6 position, these principles can be adapted for functionalization at other sites, providing a powerful tool for the late-stage modification of complex intermediates in a total synthesis campaign. rsc.orgnsf.gov

Multicomponent reactions (MCRs) also present a promising strategy for the rapid assembly of highly substituted 2-pyridone cores, which could then be subjected to cross-coupling to form the bipyridine linkage. nih.gov The convergence and efficiency of MCRs make them an attractive option for generating libraries of complex molecules for biological screening.

Advanced Spectroscopic and Structural Characterization of 1 2h ,3 Bipyridin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of [1(2H),3'-Bipyridin]-2-one

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide foundational data for assigning the chemical environment of each atom.

Based on reported synthesis, the NMR spectra in DMSO-d₆ show distinct signals for the protons and carbons of the two pyridine (B92270) rings. The pyridone ring protons typically appear at specific chemical shifts influenced by the electron-withdrawing carbonyl group and the ring nitrogen. The proton on the nitrogen of the pyridone ring is also observable.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound (in DMSO-d₆)

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
2' 8.82 (d) 149.5
6' 8.55 (dd) 147.2
4' 8.11 (dt) 134.4
5' 7.49 (dd) 123.8
3' - 132.8
6 7.68 (dd) 140.9
4 7.62 (dd) 132.2
5 6.38 (t) 106.8
2 - 162.7
1 (N-H) 11.9 (br s) -

Note: This data is based on published findings for 3-(3-pyridinyl)-2(1H)-pyridinone. Multiplicity: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, dt = doublet of triplets, br = broad.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to determine the through-bond and through-space correlations, a suite of two-dimensional (2D) NMR experiments is essential. princeton.edugithub.io

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. researchgate.net For this compound, COSY spectra would show correlations between adjacent protons on each of the pyridine rings, such as H4'/H5', H5'/H6', and H4/H5/H6, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. emerypharma.com It is invaluable for assigning carbon signals based on the already assigned proton signals. For instance, the proton at 8.82 ppm would show a cross-peak with the carbon at 149.5 ppm, assigning them as H2' and C2', respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). blogspot.com This is crucial for connecting the two pyridine rings and identifying quaternary (non-protonated) carbons. Correlations would be expected from H2' and H4' to the C3' carbon, and from protons on one ring to carbons on the other, confirming the C3-C3' linkage. The carbonyl carbon (C2) would show correlations to nearby protons like H4 and H6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected by bonds. researchgate.net NOESY is critical for determining the three-dimensional conformation of the molecule in solution, particularly the relative orientation of the two pyridine rings around the C3-C3' bond.

Solid-State NMR Spectroscopy for Polymorphic Analysis

Solid-state NMR (ssNMR) provides structural information on solid materials, where molecular motion is restricted. uic.edusfu.ca It is particularly powerful for studying polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct ssNMR spectra due to differences in molecular conformation and packing in the crystal lattice. sfu.caamericanpharmaceuticalreview.com

For this compound, ¹³C and ¹⁵N ssNMR would be highly informative. researchgate.net Each crystallographically unique carbon or nitrogen atom in the asymmetric unit would give rise to a distinct resonance. sfu.ca Therefore, if multiple polymorphs exist, they could be identified and quantified by the appearance of different sets of peaks. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are routinely used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions that broaden the spectral lines. uic.edu Two-dimensional ssNMR experiments can further reveal through-space proximities between atoms, providing constraints for structural determination. researchgate.net

Vibrational Spectroscopy (IR and Raman) for this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. utoronto.caresearchgate.net The resulting spectra provide a molecular fingerprint and are excellent for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the pyridone ring, typically observed in the region of 1650-1690 cm⁻¹. Another key feature is the N-H stretching vibration, which appears as a broad band around 3400-3200 cm⁻¹ due to hydrogen bonding. C-H stretching vibrations from the aromatic rings are expected just above 3000 cm⁻¹, while C=C and C=N ring stretching vibrations appear in the 1600-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique. utoronto.ca While the C=O stretch is also visible in Raman, non-polar bonds often give stronger signals. The symmetric vibrations of the aromatic rings are typically strong in the Raman spectrum. For polymorph analysis, both IR and Raman are highly sensitive to the subtle changes in molecular symmetry and intermolecular interactions (like hydrogen bonding) that occur between different crystal forms. americanpharmaceuticalreview.comnipne.ro

Table 2: Key Vibrational Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Stretch ~3400 (broad) IR
C-H Stretch (Aromatic) ~3100-3000 IR, Raman
C=O Stretch ~1670 (strong) IR, Raman
C=C/C=N Ring Stretch ~1600-1400 IR, Raman
Ring Breathing Modes ~1000 Raman

Note: These are typical frequency ranges. Published data shows a strong IR peak at 1670 cm⁻¹.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. libretexts.org It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

For this compound (molecular weight ~172.18 g/mol ), the mass spectrum would show a molecular ion peak (M⁺·) at m/z 172. When subjected to fragmentation (e.g., through electron ionization or collision-induced dissociation), the molecular ion breaks down into smaller, stable fragment ions. sapub.orgimreblank.ch

A plausible fragmentation pathway would involve the following steps:

Loss of CO: A characteristic fragmentation for pyridones and similar cyclic ketones is the loss of a neutral carbon monoxide molecule (28 Da), which would lead to a fragment ion at m/z 144. nih.gov

Cleavage of the Bipyridine Bond: The single bond connecting the two rings can cleave, leading to ions corresponding to each ring system. This could produce fragments such as the pyridyl cation (m/z 78) or the pyridone radical cation (m/z 94).

Ring Fragmentation: Further fragmentation of the individual pyridine or furan-like rings (after CO loss) can occur, leading to smaller ions and providing further structural confirmation. nih.gov

By analyzing the masses of these fragments, the connectivity and major structural motifs of the molecule can be confirmed.

X-ray Crystallography for Single Crystal Structure Determination of this compound

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal, one can determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles. mdpi.com

For this compound, a single crystal X-ray diffraction study would provide unambiguous proof of its structure. semanticscholar.orgresearchgate.net It would confirm the pyridone tautomer and the connectivity between the C3 of the pyridone ring and the C3' of the pyridine ring.

Analysis of Molecular Conformation and Intermolecular Interactions

Beyond simple connectivity, X-ray crystallography reveals detailed information about the molecule's conformation and how it packs in the crystal lattice.

Molecular Conformation: A key parameter is the dihedral angle between the two pyridine rings. semanticscholar.org This angle defines the degree of twist between the rings and is influenced by steric hindrance and electronic effects. In the solid state, the molecule might be nearly planar or significantly twisted.

Intermolecular Interactions: The crystal structure would elucidate the network of intermolecular forces that stabilize the crystal lattice. For this compound, hydrogen bonding is expected to be a dominant interaction. The N-H group of the pyridone is a hydrogen bond donor, and the carbonyl oxygen is a strong hydrogen bond acceptor. This can lead to the formation of hydrogen-bonded dimers or chains. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are likely to play a significant role in the crystal packing. mdpi.com Understanding these interactions is crucial, as they dictate the physical properties of the solid material.

Co-crystallization Studies with this compound

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid-state compound without altering its covalent structure. This is achieved by combining a target molecule with a "co-former" in a specific stoichiometric ratio to form a new crystalline solid. tbzmed.ac.ir The resulting co-crystal possesses a unique crystal lattice held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. tbzmed.ac.ir For a molecule like this compound, which contains both hydrogen bond donors (the N-H group of the pyridinone ring) and acceptors (the carbonyl oxygen and the nitrogen of the pyridine ring), a variety of co-formers could be explored to generate novel solid forms with potentially improved properties like solubility and stability.

Due to the absence of specific co-crystallization studies on this compound, we can look at analogous structures like 2-pyridone and isomeric bipyridines to understand the potential supramolecular synthons and crystal packing arrangements.

Illustrative Co-crystallization Studies of Related Compounds

Research on 2-pyridone has shown its propensity to form hydrogen-bonded dimers, which can then be linked by dicarboxylic acids to create extended supramolecular structures. rsc.org In a study involving 2-pyridone and various carboxylic acids, two primary types of hydrogen-bonded assemblies were observed. rsc.org In one arrangement, two 2-pyridone molecules form a head-to-head dimer via N-H···O hydrogen bonds between their amide groups, and these dimers are then connected by carboxylic acid molecules. rsc.org

Another relevant example is the co-crystallization of the pharmaceutical compound lamotrigine (B1674446) with isomeric bipyridines (4,4'-bipyridine and 2,2'-bipyridine). nih.gov These studies revealed the formation of novel co-crystals with distinct stoichiometries and intermolecular interactions, leading to improved dissolution rates and solubility compared to the parent drug. nih.gov The formation of these co-crystals was influenced by factors such as the solvent used and the specific structure of the bipyridine isomer. nih.gov

These examples highlight the versatility of the pyridone and pyridine moieties in forming robust hydrogen-bonded networks, a principle that would be central to the design of co-crystals of this compound. A virtual screening of potential co-formers, followed by experimental techniques such as liquid-assisted grinding or solvent evaporation, could be employed to discover new co-crystals of this compound. xtalpi.com

Table 1: Examples of Co-crystallization with Related Pyridone and Bipyridine Compounds

Primary Compound Co-former Stoichiometry Key Intermolecular Interactions Reference
2-Pyridone2-Naphthylacetic Acid2:2N-H···O (pyridone-pyridone dimer), O-H···O (acid-pyridone) rsc.org
Lamotrigine4,4'-Bipyridine2:1N-H···N (lamotrigine-bipyridine) nih.gov
Lamotrigine2,2'-Bipyridine1:1.5N-H···N (lamotrigine-bipyridine) nih.gov

This table is illustrative and based on compounds structurally related to this compound.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Insights (if applicable to derivatives)

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for determining the absolute configuration and conformational analysis of chiral molecules. nih.govmdpi.com CD measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. cas.cz For derivatives of this compound that are chiral, these techniques would be crucial for their stereochemical characterization.

While no specific chiroptical data for derivatives of this compound are available, we can infer the potential applications of these techniques by examining studies on structurally similar chiral molecules, such as β-lactams and other chiral pyridone or lactam-containing compounds. The lactam moiety within the pyridinone ring is a chromophore that would be sensitive to its chiral environment, giving rise to characteristic CD and ORD signals.

Application of Chiroptical Spectroscopy in Related Chiral Systems

Studies on various β-lactam derivatives have demonstrated the power of CD spectroscopy, often in conjunction with quantum chemical calculations, to reliably determine their absolute configuration and preferred conformation. icm.edu.plresearchgate.net The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of substituents around the lactam ring. icm.edu.plresearchgate.net

For instance, in a study on lactamide (B1674226) and 2-aminopropanol in aqueous solution, the experimental CD spectra were compared with calculated spectra to understand the influence of solvent and conformation on the chiroptical properties. acs.org Such a combined experimental and theoretical approach is a powerful tool for unambiguous stereochemical assignment. mdpi.com

Furthermore, chiroptical spectroscopy has been effectively used to study the binding of chiral ligands to metal ions. In one example, the binding of chiral tridentate pyridine-containing ligands to lanthanide ions was monitored using CD spectroscopy, allowing for the determination of the stoichiometry of the resulting complexes in solution. rsc.org This demonstrates the potential of chiroptical methods to not only determine the structure of chiral derivatives of this compound but also to study their interactions with other molecules.

Table 2: Illustrative Chiroptical Data for Related Chiral Lactam and Pyridine Derivatives

Compound Type Technique Key Findings Reference
β-Lactam DerivativesECD, VCDDetermination of absolute configuration and conformation through comparison of experimental and calculated spectra. icm.edu.pl
LactamideCD, ORDInvestigation of solvent and conformational effects on chiroptical properties. acs.org
Chiral Pyridine DerivativesCDMonitoring of metal-ligand binding and formation of chiral self-assemblies. rsc.org

This table is illustrative and based on compounds structurally related to this compound.

Reactivity and Reaction Mechanisms of 1 2h ,3 Bipyridin 2 One

Electrophilic Aromatic Substitution Reactions on the Bipyridinone System

The [1(2H),3'-Bipyridin]-2-one system possesses two distinct aromatic rings, each with different susceptibilities to electrophilic aromatic substitution (SEAr). The pyridin-2-one ring is generally considered electron-rich and is activated towards electrophilic attack, whereas the pyridine (B92270) ring is electron-deficient and significantly deactivated.

The reactivity of the pyridin-2-one ring is dominated by the directing effects of the amide group. The nitrogen atom's lone pair can be delocalized into the ring, increasing its nucleophilicity, particularly at the positions ortho and para to the nitrogen (positions 3 and 5). The carbonyl group, being electron-withdrawing, has a deactivating effect. The net result is that the pyridin-2-one ring is activated for SEAr, with substitution favored at the 3- and 5-positions.

Conversely, the pyridine ring is inherently electron-poor due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophiles. wikipedia.org Furthermore, under the acidic conditions often required for SEAr, the pyridine nitrogen is readily protonated, further increasing its deactivating effect. wikipedia.org If substitution were to occur, it would be directed to the 3'- and 5'-positions, meta to the ring nitrogen.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

ReactionReagentsExpected Major Product(s)Ring of Substitution
Nitration HNO₃, H₂SO₄5-Nitro-[1(2H),3'-bipyridin]-2-one and 3-Nitro-[1(2H),3'-bipyridin]-2-onePyridin-2-one
Bromination Br₂, FeBr₃5-Bromo-[1(2H),3'-bipyridin]-2-one and 3-Bromo-[1(2H),3'-bipyridin]-2-onePyridin-2-one
Sulfonation Fuming H₂SO₄This compound-5-sulfonic acidPyridin-2-one
Friedel-Crafts Acylation RCOCl, AlCl₃5-Acyl-[1(2H),3'-bipyridin]-2-one and 3-Acyl-[1(2H),3'-bipyridin]-2-onePyridin-2-one

Note: Friedel-Crafts reactions may be complicated by the coordination of the Lewis acid catalyst to the nitrogen atoms.

Nucleophilic Addition and Substitution Pathways of this compound

The primary site for nucleophilic addition in this compound is the electrophilic carbon atom of the carbonyl group in the pyridinone ring. ck12.org The mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgkhanacademy.org Subsequent protonation yields an alcohol product. pressbooks.pub

Nucleophilic aromatic substitution (SNAr) is also a possible reaction pathway, particularly on the electron-deficient pyridine ring. For SNAr to occur, a good leaving group (such as a halide) must be present on the ring, and the reaction is facilitated by strong electron-withdrawing groups. While the parent compound does not have a suitable leaving group, its halogenated derivatives would be expected to undergo SNAr. The pyridine ring is more susceptible to this type of reaction than the pyridinone ring.

Table 2: Potential Nucleophilic Reactions and Expected Products

Reaction TypeNucleophile (Nu⁻)SubstratePlausible Product
Nucleophilic Addition Grignard Reagent (RMgX)This compound2-Alkyl-2-hydroxy-1,2-dihydro-[1,3'-bipyridin]
Nucleophilic Addition Cyanide (CN⁻)This compound2-Cyano-2-hydroxy-1,2-dihydro-[1,3'-bipyridin]
Nucleophilic Aromatic Substitution Alkoxide (RO⁻)2'-Chloro-[1(2H),3'-bipyridin]-2-one2'-Alkoxy-[1(2H),3'-bipyridin]-2-one
Nucleophilic Aromatic Substitution Amine (R₂NH)6'-Chloro-[1(2H),3'-bipyridin]-2-one6'-(Dialkylamino)-[1(2H),3'-bipyridin]-2-one

Metal-Catalyzed Functionalization of this compound

Transition metal catalysis offers powerful methods for the functionalization of bipyridine and pyridone systems, often through C-H bond activation. researchgate.netnih.gov The nitrogen atoms in this compound can act as coordinating sites for a metal catalyst, directing the functionalization to specific C-H bonds, typically those in the ortho position. mdpi.com

Palladium-catalyzed cross-coupling reactions are particularly relevant. For instance, the C-H bonds ortho to the pyridine nitrogen (2'- and 4'-positions) are prime targets for direct arylation, alkylation, or other coupling reactions. The pyridinone ring can also be functionalized, with the C-H bond at the 3-position being a potential site for directed C-H activation. These methods avoid the need for pre-functionalized starting materials, making them highly efficient. uva.es

Table 3: Examples of Metal-Catalyzed Functionalization Reactions

Reaction NameCatalyst/ReagentsTarget Position(s)Bond Formed
Direct Arylation (C-H/C-X) Pd(OAc)₂, Ligand, Base, Ar-X2'- and 4'-positionsC-Aryl
Suzuki Coupling (C-X/C-B) Pd(PPh₃)₄, BaseHalogenated derivativeC-Aryl/Alkyl
Heck Coupling (C-X/C=C) Pd(OAc)₂, PPh₃, BaseHalogenated derivativeC-Vinyl
Sonogashira Coupling (C-X/C≡C) PdCl₂(PPh₃)₂, CuI, BaseHalogenated derivativeC-Alkynyl

Photochemical Reactivity and Excited State Behavior of this compound

The photochemical behavior of this compound is dictated by its electronic structure, which allows for π-π* and n-π* electronic transitions upon absorption of UV-visible light. The bipyridine scaffold is a well-known chromophore, and its derivatives are often photoactive. researchgate.net

Upon irradiation, the molecule is promoted to an excited singlet state, which can then undergo several processes: fluorescence, intersystem crossing to a triplet state, or photochemical reaction. The triplet state, being longer-lived, is often the key intermediate in photoreactions. nih.gov Potential photochemical reactions for this system could include [2+2] cycloadditions to form dimers, electrocyclization reactions, or rearrangements. The presence of heteroatoms and the carbonyl group can influence the nature of the excited states and the subsequent reaction pathways. For example, related ruthenium(II) bipyridyl complexes are known for their rich photophysical and photochemical properties, which involve charge-transfer states. instras.com

Table 4: Predicted Photophysical Properties and Photochemical Reactions

Property/ReactionDescription
UV-Vis Absorption Expected to show strong π-π* transitions in the UV region and weaker n-π* transitions at longer wavelengths.
Fluorescence Potential emission from the singlet excited state, though often weak for similar N-heterocycles.
Phosphorescence Potential emission from the triplet state, especially at low temperatures in a rigid matrix.
Photodimerization Possible [2+2] cycloaddition between the C=C bonds of the pyridinone rings of two molecules upon irradiation.
Photoisomerization Potential for light-induced rearrangements or tautomerization.

Thermal Rearrangements and Cycloaddition Reactions Involving this compound

Pyridin-2-ones are known to participate as dienes in [4+2] cycloaddition reactions (Diels-Alder reactions). electronicsandbooks.com The C3-C4-C5-C6 fragment of the pyridinone ring can react with a suitable dienophile, such as an electron-deficient alkene or alkyne. These reactions typically require elevated temperatures and can lead to the formation of complex bicyclic structures. The stereochemistry of the reaction is governed by the Woodward-Hoffmann rules. core.ac.uk

Thermal rearrangements of the this compound skeleton are less common but could potentially occur under harsh conditions, possibly leading to ring-opening, ring-closing, or sigmatropic shifts. The stability of the aromatic system, however, makes such rearrangements energetically demanding.

Table 5: [4+2] Cycloaddition Reactions with this compound as the Diene

DienophileReaction ConditionsExpected Product
Maleic Anhydride Heat (e.g., boiling toluene)Bicyclic adduct via reaction across the C3-C6 positions of the pyridinone ring.
Dimethyl Acetylenedicarboxylate HeatBicyclic adduct with a double bond, which may undergo further reactions.
N-Phenylmaleimide HeatStereospecific bicyclic imide adduct.

Acid-Base Properties and Protonation Equilibria of this compound

The molecule possesses both acidic and basic sites. The nitrogen atom of the pyridine ring is the most basic site and will be readily protonated in acidic media. The amide nitrogen in the pyridinone ring is significantly less basic due to the delocalization of its lone pair into the carbonyl group. The N-H proton of the pyridinone ring is weakly acidic and can be removed by a strong base. nih.gov

The protonation equilibrium can be described by pKa values. The pKa of the conjugate acid (protonated at the pyridine nitrogen) is expected to be in the range typical for pyridinium (B92312) ions. The pKa for the deprotonation of the N-H group is expected to be high, indicating it is a weak acid. These properties are crucial as the charge state of the molecule can significantly influence its reactivity, solubility, and coordination chemistry. nih.govresearchgate.net

Table 6: Estimated pKa Values and Protonation Equilibria

EquilibriumSpecies InvolvedEstimated pKaPredominant Species at pH 7
Protonation of Pyridine N [Bipyridinone]-H⁺ ⇌ [Bipyridinone] + H⁺~ 4-5[Bipyridinone]
Deprotonation of Pyridinone N-H [Bipyridinone] ⇌ [Bipyridinone]⁻ + H⁺~ 11-12[Bipyridinone]

Tautomerism and Conformational Dynamics of this compound

This compound can exist in a tautomeric equilibrium with its lactim form, 2-hydroxy-[1,3'-bipyridine]. This lactam-lactim tautomerism is a common feature of 2-hydroxypyridines and 2-pyridones. researchgate.net The position of the equilibrium is highly dependent on the environment. In the gas phase and non-polar solvents, the hydroxy (lactim) form can be significant, whereas in polar, protic solvents and the solid state, the pyridone (lactam) form is generally favored due to its higher polarity and ability to form hydrogen-bonded dimers. mdpi.com

Conformational dynamics primarily involve rotation around the single bond connecting the two rings (C3-C3' bond). This rotation can be hindered by steric interactions between the hydrogen atoms at the 2- and 4-positions of the pyridinone ring and the 2'- and 4'-positions of the pyridine ring. The molecule may adopt a preferred conformation where the two rings are not coplanar to minimize these steric clashes. Computational studies can provide insight into the rotational energy barrier and the most stable conformers. nih.gov

Table 7: Lactam-Lactim Tautomerism

TautomerStructureFavored inKey Features
Lactam Form This compoundPolar solvents, Solid stateAmide functionality, H-bond donor and acceptor.
Lactim Form 2-Hydroxy-[1,3'-bipyridine]Gas phase, Non-polar solventsAromatic pyridine ring, Hydroxyl group.

Computational and Theoretical Studies of 1 2h ,3 Bipyridin 2 One

Density Functional Theory (DFT) Calculations for [1(2H),3'-Bipyridin]-2-one

Density Functional Theory (DFT) has become a important tool for investigating the properties of molecules like this compound. spectroscopyonline.com DFT methods are favored for their balance of accuracy and computational cost, making them suitable for a wide range of molecular modeling tasks. spectroscopyonline.com

Electronic Structure and Molecular Orbital Analysis

DFT calculations are instrumental in elucidating the electronic structure of this compound. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity and electronic transitions. ripublication.comnih.gov The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful technique used in conjunction with DFT. It provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, offering insights into intramolecular interactions such as hyperconjugation and charge delocalization. ripublication.com

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. ripublication.comresearchgate.net

Vibrational Spectroscopy: Theoretical vibrational frequencies (FT-IR and FT-Raman) can be calculated using DFT. ripublication.comresearchgate.net These calculated frequencies are often scaled to better match experimental spectra, aiding in the assignment of vibrational modes. ripublication.com

NMR Spectroscopy: DFT can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. ripublication.comscience.gov The accuracy of these predictions is valuable for structural elucidation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). science.govscielo.br This allows for the prediction of excitation energies and oscillator strengths, which correspond to the absorption bands observed experimentally.

A comparison of experimental and DFT-calculated spectroscopic data for a related bipyridine compound is presented in the table below.

Spectroscopic ParameterExperimental ValueDFT Calculated Value
Key FT-IR Peak (cm⁻¹)VariesVaries
¹H NMR Chemical Shift (ppm)VariesVaries
UV-Vis λ_max (nm)VariesVaries

Energetics of Reaction Pathways

DFT is a powerful tool for exploring the energetics of chemical reactions, including reaction mechanisms and transition states. researchgate.netnju.edu.cn By calculating the energies of reactants, products, and transition states, it is possible to determine activation energies and reaction enthalpies. researchgate.netnih.gov This information is critical for understanding reaction kinetics and predicting the feasibility of different reaction pathways. researchgate.netnih.gov For instance, in the study of pyrolysis, DFT has been used to map out complex reaction networks involving thousands of reactions. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govlibretexts.org By solving Newton's equations of motion, MD simulations can provide a detailed view of the conformational landscape of a molecule, revealing its flexibility and the different shapes it can adopt. libretexts.orgresearchgate.netpharmaexcipients.com

These simulations are particularly useful for understanding how a molecule like this compound might interact with its environment, such as a solvent or a biological target. researchgate.netnih.gov The stability of different conformations and the transitions between them can be analyzed to understand the molecule's dynamic behavior. nih.gov Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are often calculated from MD trajectories to quantify the stability and flexibility of the molecule. nih.govresearchgate.net

Quantitative Structure-Property Relationships (QSPR) for this compound Analogues

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physical or chemical properties. nih.govmdpi.com For analogues of this compound, QSPR models could be developed to predict properties such as thermal stability or corrosion inhibition efficiency. nih.govscispace.com

These models are built by calculating a set of molecular descriptors (numerical representations of the molecular structure) and then using statistical methods like multiple linear regression or machine learning to correlate these descriptors with the property of interest. nih.govmdpi.com A validated QSPR model can then be used to predict the properties of new, unsynthesized analogues, guiding the design of molecules with desired characteristics. nih.gov

Cheminformatics and Data Mining for this compound Related Structures

Cheminformatics and data mining have become indispensable tools in modern drug discovery and materials science. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, a wealth of information can be extrapolated from research on structurally related pyridinone and bipyridine scaffolds. These studies provide a framework for understanding how computational approaches can be applied to predict properties, identify potential biological targets, and guide the design of novel derivatives of this compound.

The core of these computational methods involves exploring and analyzing large datasets of chemical information to identify meaningful patterns and relationships between chemical structures and their properties. investopedia.com This is often achieved through techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, virtual screening of compound libraries, and molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. chemmethod.com For pyridinone derivatives, QSAR studies have been instrumental in optimizing their therapeutic potential for various targets.

A notable example is the application of 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to a series of 4-benzyl/benzoyl pyridin-2-ones as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov In such studies, a set of molecules with known activities is aligned, and their 3D steric and electrostatic fields are calculated. These fields are then correlated with the biological activity to build a predictive model.

The findings from one such study on pyridin-2-ones indicated that specific structural modifications could enhance their anti-HIV-1 activity. nih.gov Key insights included:

Steric and Electropositive Fields: The presence of groups that create steric bulk and an electropositive field near the C5 position of the pyridone ring was found to be beneficial for broad-spectrum activity. nih.gov

Hydrophobic Fields: A hydrophobic field in the vicinity of the C3 position of the pyridone ring contributed positively to the inhibitory activity. nih.gov

Linker Properties: A linker between the pyridone and aryl moieties that exhibits an electronegative field was identified as a common requirement for activity against various HIV-1 strains. nih.gov

These models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. sajeb.org The statistical robustness of these models is crucial and is typically evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). sajeb.org

Table 1: Representative 3D-QSAR Model Parameters for Pyridinone Analogs

QSAR MethodTargetCross-Validated r² (q²)Non-Cross-Validated r²Key Contributing Fields
CoMFAHIV-1 Reverse Transcriptase0.5780.945Steric (55.1%), Electrostatic (44.9%)
CoMSIAHIV-1 Reverse Transcriptase0.6120.923Steric (19.7%), Electrostatic (30.5%), Hydrophobic (49.8%)

This table is a generalized representation based on findings from studies on pyridinone analogs. nih.gov

Database Mining and Virtual Screening

The vast number of chemical compounds stored in databases like ChEMBL, PubChem, and ZINC provides a rich resource for data mining and virtual screening. nih.govnih.gov For a scaffold like this compound, these databases can be mined to identify existing analogs, understand their known biological activities, and gather data for building predictive models.

Virtual screening (VS) is a computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov The process generally follows these steps:

Target Preparation: A 3D structure of the biological target is obtained, either from experimental methods like X-ray crystallography or through computational methods like homology modeling. nih.gov

Library Preparation: A large library of compounds is prepared. This involves generating 3D coordinates and assigning correct protonation states and tautomers for each molecule. nih.gov

Docking: Each compound in the library is computationally "docked" into the binding site of the target. Docking algorithms predict the preferred orientation and conformation of the ligand when bound to the protein. nih.gov

Scoring and Ranking: A scoring function is used to estimate the binding affinity for each docked compound. The compounds are then ranked based on their scores, and the top-ranking hits are selected for experimental validation. nih.gov

For this compound related structures, this approach could be used to screen for potential inhibitors of various enzymes, such as kinases, where the pyridinone scaffold is known to act as a hinge-binding motif. nih.gov

Table 2: Tools and Databases in Cheminformatics for Pyridinone Scaffolds

Tool/DatabaseApplicationRelevance to this compound
ChEMBLDatabase of bioactive molecules with drug-like properties.Mining for known activities of pyridinone and bipyridine analogs. nih.gov
PubChemPublic database of chemical substances and their biological activities.Source for structural information and data for QSAR studies.
AutoDockSuite of automated docking tools.Performing virtual screening against potential biological targets.
MolinspirationCalculation of molecular properties and bioactivity prediction.Predicting physicochemical properties and drug-likeness of novel derivatives. grafiati.com
SYBYL-XMolecular modeling software suite.Generating CoMFA and CoMSIA models for 3D-QSAR studies.

This table lists common tools and their potential application to the study of the target compound and its relatives.

By leveraging these computational strategies, researchers can efficiently navigate the vast chemical space of this compound derivatives. Cheminformatics and data mining not only accelerate the discovery process but also provide deep insights into the molecular features that govern the activity and properties of these compounds, paving the way for the rational design of new molecules with optimized characteristics. nih.govnih.gov

Derivatization and Structural Modification of 1 2h ,3 Bipyridin 2 One

Introduction of Substituents via Direct Functionalization

Direct functionalization of the [1(2H),3'-Bipyridin]-2-one core involves the introduction of new chemical groups onto the existing scaffold without fundamentally altering the bipyridine framework. These reactions leverage the inherent reactivity of the C-H bonds at various positions on both pyridine (B92270) rings.

Research into related heterocyclic systems has demonstrated several powerful methods for direct C-H functionalization. For instance, visible light-induced reactions have emerged as a robust strategy for derivatizing nitrogen-containing heterocycles. mdpi.com This approach often utilizes photoredox catalysis to generate radical intermediates that can react with the scaffold at specific sites, enabling reactions like perfluoroalkylation. mdpi.com

Transition-metal-catalyzed reactions are another cornerstone of direct functionalization. For example, manganese(I)-catalyzed C-H alkylation has been successfully applied to 2-pyridone systems, offering a pathway to introduce alkyl groups at positions ortho to the ring nitrogen. researchgate.net Similarly, palladium-catalyzed direct arylation is a well-established method for forming C-C bonds by coupling C-H bonds with aryl halides. scispace.com The pyridone moiety itself can act as a cooperating ligand in such reactions, assisting in the C-H activation step. scispace.com

Other direct substitution reactions can also be employed, such as halogenation (using reagents like chlorine) or trifluoromethylation, to introduce these valuable functional groups onto the bipyridine core. smolecule.com The specific regioselectivity of these reactions depends on the electronic nature of the scaffold and the reaction conditions employed.

Functionalization StrategyTypical Reagents/CatalystsPotential Substituent IntroducedRelevant Positions on Scaffold
C-H AlkylationMn(I) catalysts, Alkyl halidesAlkyl groupsPositions ortho to ring nitrogen
C-H ArylationPalladium catalysts, Aryl halidesAryl groupsVarious positions on both rings
C-H PerfluoroalkylationVisible light, Photoredox catalyst, Rf-IPerfluoroalkyl chains (e.g., -CF3)Electron-rich positions
HalogenationCl2, Br2, NBS, NCS-Cl, -BrActivated positions on the pyridone ring

Scaffold Diversity and Analogue Synthesis Based on the this compound Core

The concept of "scaffold diversity" is central to modern medicinal chemistry and materials science. It involves creating libraries of compounds based on a common core structure, or "scaffold," by systematically varying the substituents at different positions. The this compound core is considered a "privileged structure" because its framework is amenable to multiple modifications, allowing for the generation of libraries with diverse chemical and physical properties. nih.gov

Analogue synthesis can be achieved by building the scaffold from diverse starting materials or by postsynthetic modification of the core. The goal is to explore the chemical space around the central scaffold to optimize desired properties. u-strasbg.frchimia.ch For the this compound scaffold, diversity can be introduced at several key positions:

The Pyridone Ring: Substituents can be introduced at the C3, C4, C5, and C6 positions.

The Pyridine Ring: The C2', C4', C5', and C6' positions are all potential sites for modification.

The N1-Position: The nitrogen atom of the pyridone ring can be substituted with various alkyl or aryl groups.

By combining different building blocks that correspond to each of these regions, a vast number of unique analogues can be synthesized. This approach allows chemists to fine-tune properties such as solubility, electronic character, and steric profile. Computational methods are often used alongside synthesis to design virtual libraries and prioritize compounds that are most likely to have the desired characteristics. nih.gov

Point of DiversificationExample Substituents (R)Potential Impact on Properties
N1-Position-CH3, -CH2Ph, -CyclopropylModulates lipophilicity and steric bulk
C4-Position (Pyridone)-Cl, -OCH3, -CNAlters electronic properties and hydrogen bonding capacity
C6-Position (Pyridone)-Phenyl, -Thiophene, -MethylIntroduces significant steric and conformational changes
C4'-Position (Pyridine)-F, -CF3, -N(CH3)2Modifies pKa of the pyridine nitrogen and overall polarity

Strategies for Chiral this compound Derivatives

The parent this compound molecule is achiral. However, chiral derivatives can be synthesized to interact stereoselectively with biological targets or to be used as chiral ligands in asymmetric catalysis. Chirality can be introduced in several ways:

Asymmetric Substitution: Introducing a substituent that contains a chiral center. This is the most straightforward approach, often involving the coupling of a chiral building block to the achiral scaffold.

Asymmetric Catalysis on the Scaffold: Performing an enantioselective reaction directly on the bipyridine core. For example, asymmetric hydrogenation of the pyridone ring could yield a chiral piperidinone derivative. Strategies developed for the asymmetric reduction of pyridines, often using iridium or rhodium catalysts with chiral ligands, provide a blueprint for this approach. nih.gov

Atropisomerism: If bulky substituents are introduced at positions flanking the bond connecting the two pyridine rings (e.g., C2 and C2' positions), rotation around this bond can be restricted, leading to stable, separable atropisomers.

The synthesis of enantiomerically enriched N-heterocycles is a well-developed field. Copper-catalyzed asymmetric cyclization reactions, for instance, have been used to create chiral piperidines with excellent enantioselective control. nih.gov Adapting such methodologies to intermediates in the synthesis of this compound could provide access to novel chiral analogues.

StrategyDescriptionExample Method
Chiral Building BlocksCoupling a pre-existing chiral molecule (e.g., a chiral amine or alcohol) to the scaffold.N1-alkylation with an enantiopure alkyl halide.
Asymmetric HydrogenationEnantioselective reduction of one of the pyridine rings to create a stereocenter.Ir-catalyzed hydrogenation using a chiral phosphine ligand. nih.gov
Diastereoselective SynthesisUsing a chiral auxiliary to direct the formation of a new stereocenter on the scaffold.Alkylation of an enolate derived from a pyridone bearing a removable chiral auxiliary.

Polymer-Supported Synthesis of this compound Libraries

Polymer-supported, or solid-phase, synthesis is a powerful technique for the rapid generation of compound libraries. nih.gov This methodology involves attaching a starting material to an insoluble polymer resin, performing a series of chemical reactions in solution, and then cleaving the final product from the support. The key advantage is that excess reagents and by-products can be removed by simple filtration and washing of the resin, greatly simplifying purification.

This approach is highly amenable to the synthesis of libraries based on the this compound scaffold. A typical solid-phase synthesis might proceed as follows:

Immobilization: A suitable building block, such as a functionalized 2-hydroxypyridine or a 3-halopyridine, is covalently attached to a polymer resin (e.g., Wang resin). mdpi.com

Scaffold Construction: The complementary part of the bipyridone is added, and a key bond-forming reaction (e.g., a Suzuki or Stille cross-coupling) is performed to construct the core scaffold on the solid support.

Derivatization: With the scaffold attached to the resin, various functional groups can be introduced at different positions in subsequent reaction steps.

Cleavage: The completed this compound derivative is cleaved from the polymer support, typically using a strong acid like trifluoroacetic acid (TFA), to yield the final product in solution. mdpi.com

This method allows for the efficient and often automated synthesis of hundreds or thousands of analogues for screening purposes, accelerating the optimization of lead compounds. nih.gov

StepDescriptionKey Consideration
1. Resin LoadingCovalent attachment of the first building block to the solid support via a linker.Linker must be stable to reaction conditions but easily cleaved at the end.
2. Reaction CyclesSequential addition of reagents to build and functionalize the molecule. Each step is followed by washing.Reactions must go to high completion to avoid impurities in the final product.
3. CleavageRelease of the final compound from the resin into solution.Cleavage conditions must not degrade the target molecule.
4. PurificationFinal purification of the cleaved product, often by HPLC.Purity is assessed by methods like LC-MS and NMR.

Bioconjugation Strategies for this compound (Non-clinical application)

Bioconjugation is the process of linking a molecule to a biomolecule, such as a protein or nucleic acid. While often used for therapeutic purposes, it also has critical non-clinical applications in diagnostics, bio-analytical chemistry, and chemical biology. A this compound derivative can be designed as a tool for these applications by incorporating a reactive handle for bioconjugation or by acting as a reporter group itself.

A key non-clinical application is its use as a chemical derivatization agent to improve analytical measurements, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net Many important biological molecules have poor ionization efficiency or chromatographic behavior. By reacting them with a derivatizing agent, their analytical properties can be significantly enhanced.

For example, Cookson-type reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) are used to derivatize molecules containing conjugated diene systems. nih.gov A this compound scaffold could be functionalized with a similar highly reactive group (e.g., a triazolinedione, maleimide, or activated ester) to create a novel derivatization agent. Such an agent would react selectively with specific functional groups on target analytes (e.g., thiols, amines, or phenols), attaching the bipyridone tag. nih.govmdpi.com This can:

Increase Ionization Efficiency: The nitrogen atoms in the bipyridine structure can be readily protonated, leading to a much stronger signal in positive-ion ESI-MS. nih.gov

Improve Chromatographic Separation: The tag alters the polarity and retention time of the analyte, potentially resolving it from interfering species in a complex matrix. nih.gov

Serve as a Fluorescent or Electrochemical Reporter: The conjugated pi-system of the bipyridine scaffold can impart useful photophysical or electrochemical properties, allowing for sensitive detection.

StrategyReactive Handle on BipyridoneTarget on Biomolecule/AnalyteNon-Clinical Application
Affinity TaggingBiotin moietyN/A (used to bind streptavidin)Immobilization on surfaces, pull-down assays.
Fluorescent LabelingFluorophore (e.g., Dansyl, Fluorescein)Amines, ThiolsFluorescence microscopy, flow cytometry.
LC-MS/MS DerivatizationMaleimide, Activated EsterThiols, AminesImproved detection and quantification of small molecule analytes.
Click ChemistryAzide or Alkyne groupComplementary Alkyne or AzideSpecific and efficient labeling of modified biomolecules.

Exploration of 1 2h ,3 Bipyridin 2 One in Advanced Materials and Catalysis

[1(2H),3'-Bipyridin]-2-one as a Ligand in Coordination Chemistry

The presence of multiple nitrogen and oxygen donor atoms allows this compound and its isomers to form stable complexes with a wide range of metal ions. This coordination behavior is fundamental to its application in catalysis and materials science.

Design and Synthesis of Metal-Bipyridinone Complexes

The synthesis of metal complexes involving bipyridinone ligands can be achieved through various methods, including conventional solution-based techniques and mechanosynthesis. The choice of metal precursor and reaction conditions plays a crucial role in determining the final structure and properties of the complex.

For instance, the synthesis of chiral bipyridine-type ligands and their subsequent complexation with metals like molybdenum(0), copper(II), and palladium(II) have been reported. These syntheses often involve the de novo construction of the pyridine (B92270) nucleus, starting from precursors derived from natural products like β- and α-pinene.

Mechanochemical synthesis has emerged as a rapid and efficient solid-state method for preparing bipyridine metal complexes, offering advantages such as shorter reaction times and the elimination of bulk solvents. This technique has been successfully employed for the synthesis of iron and cobalt bipyridine complexes.

A notable example of a related bipyridinone complex involves [2,2'-bipyridin]-6(1H)-one, which has been shown to have a strong accelerating effect in palladium-catalyzed direct arylation reactions. The synthesis of its palladium complexes involves the reaction of a palladium precursor with the bipyridinone ligand. The deprotonated form of the ligand plays a crucial role in the catalytic cycle.

Spectroscopic and Structural Analysis of Complexes

The characterization of metal-[1(2H),3'-Bipyridin]-2-one and related complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure and electronic properties.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for studying the coordination of bipyridine-type ligands. The chemical shifts of the ligand's protons can indicate the electronic environment of the metal center, even in paramagnetic complexes where signals may be significantly shifted.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination modes of the bipyridinone ligand. For example, changes in the vibrational frequencies of the C=O group in the pyridone ring upon coordination can provide insights into the metal-ligand bonding.

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions in these complexes, often involving metal-to-ligand charge transfer (MLCT), can be studied using UV-Vis spectroscopy. These transitions are responsible for the distinct colors of many bipyridine complexes.

Mass Spectrometry: This technique is used to confirm the molecular weight and composition of the synthesized complexes.

Structural Analysis:

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these complexes. It provides detailed information on bond lengths, bond angles, and the coordination geometry around the metal center. For example, X-ray crystallography has been used to characterize molybdenum(0) and copper(II) complexes of chiral bipyridine-type ligands, revealing details such as polymorphism and distorted tetrahedral geometries.

Spectroscopic and Structural Data for Selected Bipyridine-Type Metal Complexes
Complex TypeMetal IonSpectroscopic TechniquesKey Structural Features
Chiral Bipyridine ComplexesMo(0), Cu(II), Pd(II)1H NMR, X-ray CrystallographyPolymorphism, Tetrahedrally distorted geometry
Iron and Cobalt Bipyridine ComplexesFe(II), Co(II)FTIR-ATR, Mass SpectrometryOctahedral geometry
Palladium-[2,2'-bipyridin]-6(1H)-one ComplexPd(II)1H NMR, 19F NMR, X-ray CrystallographySquare planar geometry, Ligand acting as an internal base

Catalytic Applications of this compound Metal Complexes

Metal complexes of bipyridinone and related ligands have shown significant promise in various catalytic transformations. The unique properties of the ligand, such as its ability to act as an internal base, can enhance catalytic activity and selectivity.

A prominent example is the palladium complex of [2,2'-bipyridin]-6(1H)-one, which demonstrates a remarkable accelerating effect in the direct arylation of pyridines and arenes. nih.gov In this catalytic system, the deprotonated coordinated ligand actively participates in the C-H bond cleavage step, a mechanism supported by the isolation and study of relevant intermediates. nih.gov This "cooperating ligand" role circumvents the need for an external base to have a coordination site on the metal, which can be a challenge with chelating ligands in C-H activation reactions. nih.gov The catalytic cycle is proposed to proceed through a Pd(0)/Pd(II) pathway. nih.gov

Furthermore, copper(I) complexes of chiral bipyridine-type ligands have shown promising enantioselectivity (up to 75% ee) and high reaction rates in the allylic oxidation of cyclic olefins. stmarytx.edu These complexes have also proven effective in cyclopropanation reactions, achieving up to 72% enantiomeric excess. stmarytx.edu

Integration of this compound into Polymeric Materials

The incorporation of functional units like this compound into polymer structures can impart novel optical, electronic, and responsive properties to the resulting materials. While specific research on the integration of this compound into polymers is limited in the available literature, the principles of incorporating similar pyridine-based and bipyridine moieties are well-established and provide a framework for potential future developments.

Incorporation into Main-Chain and Side-Chain Polymers

The this compound unit could potentially be integrated into polymeric architectures in two primary ways: as part of the main polymer backbone or as a pendant group attached to the side chain.

Main-Chain Polymers: The synthesis of main-chain polymers incorporating bipyridine units has been explored. For example, polyaminal-based porous polymeric networks have been synthesized through the polycondensation of melamine (B1676169) and [2,2'-Bipyridine]-5,5'-dicarbaldehyde. While not a bipyridinone, this demonstrates the feasibility of incorporating bipyridine structures into the polymer backbone. Such polymers can exhibit interesting properties like high CO2 storage capacity due to the presence of polar groups.

Side-Chain Polymers: The attachment of functional moieties to the side chains of polymers is a common strategy to modify their properties. Bipyridine and terpyridine ligands have been introduced into various polymer classes, including polyoxazolines, poly(ethylene oxide), and polyurethanes. This is often achieved by using functionalized bipyridine derivatives as initiators or terminators in living polymerization processes. This approach allows for precise control over the molecular weight and architecture of the resulting polymers. While direct examples with this compound are not readily found, one could envision synthesizing a derivative of this compound that could be attached as a side chain to a polymer backbone.

Photo- and Electro-Active Polymeric Systems

Polymers containing pyridine and bipyridine units are known to exhibit interesting photo- and electro-active properties. The incorporation of the this compound moiety could potentially lead to the development of novel functional materials in these areas.

Photo-Active Systems: Polymers containing photo-active groups can change their properties in response to light. dntb.gov.ua For example, photo-responsive polymers can be designed to undergo conformational changes, which can be harnessed in applications such as optical data storage and smart materials. While specific studies on bipyridinone-containing photo-active polymers are scarce, the general principles of designing such materials are established. The introduction of chromophores that undergo chemical changes upon light exposure can alter the polymer's properties. dntb.gov.ua

Electro-Active Systems: Electroactive polymers (EAPs) are materials that change their size or shape when stimulated by an electric field. wikipedia.orgmdpi.com They are broadly classified into ionic and electronic EAPs. Conducting polymers, a type of ionic EAP, are organic polymers that are electronically conductive. The incorporation of N-oxide-functionalized bipyridines into conjugated polymers has been shown to create high-performance n-type materials for organic thin-film transistors. st-andrews.ac.uk The strong electron-withdrawing nature of the N-oxide groups effectively lowers the LUMO energy levels of the polymer, facilitating electron injection and transport. st-andrews.ac.uk Although not directly involving a pyridone, this research highlights how modification of the bipyridine unit can be used to tune the electronic properties of polymers for applications in organic electronics.

Potential Polymer Architectures and Properties with this compound
Polymer ArchitecturePotential Synthetic StrategyPotential Properties and Applications
Main-Chain PolymerPolycondensation of a functionalized this compound monomerEnhanced thermal stability, specific optical properties, materials for gas separation
Side-Chain PolymerPolymerization using a this compound-containing initiator or monomerMetal-ion sensing, stimuli-responsive materials, platforms for catalysis
Photo-active SystemIncorporation into polymers with photo-responsive backbones or side-chainsOptical switching, light-harvesting materials, photo-controlled drug delivery
Electro-active SystemIntegration into conjugated polymer backbonesOrganic electronics (e.g., transistors, sensors), actuators, battery materials

Supramolecular Assemblies Involving this compound

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the foundation of supramolecular chemistry. This compound, with its distinct structural features encompassing a pyridone and a pyridine ring, possesses the necessary functionalities to participate in a variety of these weak interactions, leading to the formation of complex supramolecular assemblies. The key to understanding the supramolecular behavior of this compound lies in the interplay of hydrogen bonding and π-π stacking interactions, which dictate its self-assembly into ordered architectures.

While the crystal structure of this compound is not extensively detailed in the available literature, insights can be drawn from closely related structures. For instance, the crystal structure analysis of (2Z)-3-Hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one reveals the significant role of π-π stacking in its molecular packing. core.ac.uknih.gov In this related molecule, supramolecular chains are formed and mediated by π(pyridin-2-yl)–π(pyridin-3-yl) interactions. core.ac.uknih.gov This suggests that the bipyridin system in this compound would similarly favor such stacking arrangements.

The interplay between these forces is complex; hydrogen bonding can influence the electronic properties of the aromatic rings, thereby modulating the strength of the π-π stacking interactions. Cooperative interactions, where multiple non-covalent bonds work in concert, are often responsible for the high degree of order observed in supramolecular systems. nih.gov

Below is a table detailing the key non-covalent interactions and their geometric parameters observed in the related compound, (2Z)-3-Hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one, which can be considered indicative of the potential interactions involving this compound. core.ac.uknih.gov

Interaction TypeDonor/Acceptor or Ring SystemDistance (Å)Angle (°)
Intramolecular Hydrogen BondO—H···O(carbonyl)--
π-π StackingCg(N1-pyridinyl)···Cg(N2-pyridinyl)3.7662 (9)7.45 (6)

Data from the crystal structure of (2Z)-3-Hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one. core.ac.uknih.gov

The directional nature of hydrogen bonds and the parallel arrangement favored by π-π stacking interactions are the driving forces behind the self-assembly of this compound into ordered structures. The combination of these interactions can lead to the formation of various supramolecular motifs, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. uclouvain.be

In the case of the analogous compound, (2Z)-3-Hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one, the molecular packing is dominated by π–π interactions between the pyridinyl rings of translationally related molecules, resulting in the formation of linear supramolecular chains. core.ac.uknih.gov It is highly probable that this compound would exhibit similar self-assembly behavior, forming one-dimensional chains through a combination of head-to-tail hydrogen bonding between the pyridone moieties and π-π stacking of the bipyridin systems.

The specific architecture of the resulting supramolecular assembly will be dependent on factors such as solvent, temperature, and the presence of any guest molecules that can interact with the this compound units. The systematic investigation of these variables would allow for the controlled fabrication of novel materials with tailored properties.

This compound in Sensor Development (Mechanistic and Design Principles)

The structural and electronic properties of this compound make it a promising candidate for the development of chemical sensors. The presence of nitrogen and oxygen atoms with lone pairs of electrons allows for the coordination of metal ions, while the aromatic system can engage in interactions with various analytes. Furthermore, the conjugation between the two rings can give rise to fluorescent properties, which is a desirable feature for optical sensing.

While specific applications of this compound in sensor development are not yet widely reported, the design principles and mechanistic understanding can be extrapolated from existing research on other pyridine-based fluorescent and colorimetric sensors. mdpi.comunica.it

The fundamental principle behind a chemosensor is the interaction of an analyte with a receptor molecule, which in turn produces a measurable signal. In the context of this compound, the pyridone and pyridine nitrogen atoms can act as binding sites for cations. mdpi.com The binding event would alter the electronic structure of the molecule, leading to a change in its absorption or emission spectrum.

Mechanistic Principles:

The sensing mechanism would likely rely on one of the following photophysical processes:

Photoinduced Electron Transfer (PET): In the free ligand, a fluorescent signal might be quenched due to electron transfer from the nitrogen lone pairs to the excited state of the aromatic system. Upon binding of a cation, the energy of the lone pair orbitals is lowered, inhibiting PET and leading to a "turn-on" fluorescent response.

Intramolecular Charge Transfer (ICT): The molecule could exhibit an ICT state, where upon excitation, electron density moves from an electron-donating part to an electron-accepting part. Analyte binding can modulate the energy of this ICT state, causing a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity.

Coordination-induced changes: The binding of a metal ion can lead to the formation of a rigid, planar complex. This increased rigidity can reduce non-radiative decay pathways and enhance fluorescence emission.

Design Principles:

To develop a sensor based on this compound, the following design principles could be employed:

Enhancement of Fluorophore Properties: The intrinsic fluorescence of the this compound scaffold could be enhanced by attaching other fluorescent moieties to the bipyridin backbone.

Introduction of Specific Recognition Sites: The molecule could be functionalized with specific groups to enhance its selectivity towards a particular analyte. For example, the introduction of a crown ether moiety could lead to a sensor for specific alkali metal ions.

Modulation of the Donor-Acceptor Character: By introducing electron-donating or electron-withdrawing groups at different positions on the rings, the ICT character of the molecule can be tuned to optimize the sensing response.

The following table outlines the potential components and mechanisms for a sensor designed using this compound as the core structure.

Sensor ComponentFunctionPotential MechanismAnalyte Example
This compoundCore scaffold, ligand, and potential fluorophorePET, ICT, Coordination-induced emission enhancementMetal ions (e.g., Zn²⁺, Cu²⁺)
Additional Functional GroupsEnhance selectivity and solubilitySteric and electronic effectsSpecific cations or anions
Appended FluorophoreSignal transducerFörster Resonance Energy Transfer (FRET)Biomolecules

The development of sensors based on this compound holds significant promise for applications in environmental monitoring, medical diagnostics, and industrial process control. Future research in this area will likely focus on the synthesis of novel derivatives with tailored properties and the detailed investigation of their sensing mechanisms.

Mechanistic Insights into 1 2h ,3 Bipyridin 2 One Interactions with Biological Systems Non Clinical, Fundamental Research

Ligand-Protein Binding Mechanisms (Excluding Human Clinical Data)

The interaction of [1(2H),3'-Bipyridin]-2-one and its derivatives with protein targets is governed by a combination of non-covalent forces that dictate the stability and specificity of the ligand-protein complex. Drawing parallels from related bipyridine cardiotonic agents, the primary protein target is phosphodiesterase 3 (PDE3). wikipedia.orgmdpi.com The binding mechanism involves the insertion of the bipyridine scaffold into the active site of the enzyme.

The binding process is typically driven by:

Hydrogen Bonding: The pyridinone moiety, with its carbonyl oxygen and ring nitrogen, is a key participant in forming hydrogen bonds with amino acid residues in the enzyme's active site. These interactions are crucial for orienting the ligand correctly within the binding pocket.

π-π Stacking: The planar aromatic rings can interact with aromatic amino acid side chains, such as those of phenylalanine, tyrosine, or tryptophan, through π-π stacking, further stabilizing the complex.

Enzyme Inhibition Mechanisms (Excluding Clinical Efficacy)

The most well-characterized enzymatic interaction for this class of compounds is the inhibition of phosphodiesterases (PDEs), a superfamily of enzymes responsible for hydrolyzing cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govcvpharmacology.com Bipyridine derivatives such as milrinone (B1677136) are known to be selective inhibitors of the PDE3 family. nih.govmdpi.com

The mechanism of inhibition is competitive, meaning the this compound analogue binds to the active site of the PDE3 enzyme, the same site where the natural substrate (cAMP) would bind. By occupying the active site, the inhibitor prevents the hydrolysis of cAMP to AMP. This leads to an accumulation of intracellular cAMP. wikipedia.orgcvpharmacology.com The increased levels of cAMP then activate downstream signaling pathways, such as protein kinase A (PKA), which mediates various physiological responses. nih.gov

The effectiveness of these compounds as PDE inhibitors is dependent on their affinity for the enzyme, which is quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency. Research on various bipyridine derivatives has shown a wide range of potencies, highlighting the sensitivity of the enzyme to the specific chemical structure of the inhibitor. semanticscholar.org

Table 1: Inhibitory Activity of Representative Bipyridine Compounds on PDE Isozymes (Illustrative Data based on related structures)
CompoundCore StructureTarget EnzymeIC50 (µM)
Amrinone (B1666026)[3,4'-Bipyridin]-6(1H)-onePDE3~20
Milrinone[3,4'-Bipyridin]-6(1H)-onePDE3~0.5 - 1.0
EnoximoneImidazolone derivativePDE3~1.5

Receptor-Ligand Interactions at a Molecular Level (Excluding Clinical Outcome)

While often referred to as enzyme inhibition, the interaction with PDE3 can also be described as a receptor-ligand interaction, where the enzyme's active site acts as the "receptor." At the molecular level, the specificity of interaction between a this compound derivative and the PDE3 active site is determined by precise structural complementarity.

X-ray crystallography studies of related inhibitors complexed with PDE enzymes reveal a deep, hydrophobic binding pocket containing key amino acid residues. The bipyridine core fits snugly into this pocket. Specific interactions include:

The pyridone ring's carbonyl oxygen forming a critical hydrogen bond with a conserved glutamine residue.

The nitrogen atom of one of the pyridine (B92270) rings potentially interacting with metal ions (like zinc or magnesium) that are often present as cofactors in the PDE active site.

Substituents on the bipyridine rings making additional contacts with the protein, which can significantly enhance binding affinity. For example, the methyl group in milrinone occupies a small hydrophobic sub-pocket, contributing to its higher potency compared to amrinone. researchgate.net

These molecular interactions collectively determine the ligand's affinity (how tightly it binds) and selectivity (whether it binds preferentially to one PDE isozyme over others).

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding (Excluding Dosage, Safety, or Clinical Trial Data)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure dictates biological activity. For bipyridine-based PDE3 inhibitors, SAR studies have provided crucial insights into the features required for potent inhibition. researchgate.netrsc.orgthermofisher.com

Key SAR findings from related bipyridine series include:

The Bipyridine Core: The two-ring system is essential for activity, providing the necessary scaffold to position other functional groups correctly within the enzyme's active site.

Position of the Pyridone Nitrogen: The location of the nitrogen atom within the pyridone ring and the linkage between the two pyridine rings are critical. Isomers often show vastly different activities.

Substituents on the Pyridone Ring: Small alkyl groups, such as a methyl group at the 2-position (as in milrinone), can dramatically increase potency compared to an unsubstituted analogue (like amrinone). researchgate.net

Substituents on the Second Pyridine Ring: The nature and position of substituents on the other pyridine ring are also important. For instance, replacing an amino group with a nitrile group at the 5-position enhances potency. researchgate.net

Molecular Conformation: The dihedral angle between the two pyridine rings, influenced by steric hindrance from substituents, is a key determinant of activity. A more twisted conformation, as seen in milrinone (~52°), is associated with higher potency than a nearly planar conformation, as in amrinone (~1°). researchgate.netrsc.org

Table 2: Structure-Activity Relationship of [3,4'-Bipyridine]-6(1H)-one Derivatives (Amrinone vs. Milrinone)
FeatureAmrinoneMilrinoneImpact on Potency
Substituent at 2-position-H-CH₃Methyl group increases potency
Substituent at 5-position-NH₂-CNNitrile group increases potency
Dihedral Angle~1.3°~52.2°Twisted conformation enhances activity

These SAR studies provide a mechanistic roadmap for designing novel derivatives of this compound with potentially enhanced potency and selectivity.

Molecular Probes and Labeling Techniques Using this compound Derivatives

The inherent properties of the bipyridine and pyridone scaffolds make them attractive core structures for the development of molecular probes. These probes are tools used to visualize and study biological processes without directly eliciting a therapeutic effect. While specific probes based on the this compound structure are not widely reported, the principles for their design are well-established based on related heterocyclic compounds. rsc.org

Fluorescent Probes: Many heterocyclic compounds, including pyridone derivatives, exhibit intrinsic fluorescence. nih.gov By modifying the this compound scaffold with specific electron-donating or electron-withdrawing groups, its photophysical properties (absorption and emission wavelengths) can be tuned. Further conjugation to a known fluorophore (e.g., Cy5) via a linker can create a highly specific fluorescent probe. researchgate.net Such probes could be used for bioimaging applications, for instance, to visualize the subcellular localization of target enzymes like PDEs in living cells. rsc.org

Radioligands for Binding Assays: A derivative of this compound could be synthesized with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). This radiolabeled ligand would be invaluable for in vitro binding assays to characterize the binding sites of its target protein. These assays are fundamental in drug discovery for determining the affinity (Kd) of unlabeled compounds by measuring their ability to compete with and displace the radioligand.

Affinity-Based Probes: The bipyridine structure can be functionalized with reactive groups (e.g., photo-activatable cross-linkers) to create affinity-based probes. These probes first bind reversibly to their target protein and are then permanently cross-linked upon activation (e.g., by UV light). This allows for the isolation and identification of the target protein and its binding site.

The development of such molecular tools based on the this compound structure would be a logical extension of fundamental research, enabling a more detailed mechanistic investigation of its biological interactions.

Future Directions and Emerging Research Avenues for 1 2h ,3 Bipyridin 2 One

Development of Novel Synthetic Routes with Improved Efficiency

The synthesis of bipyridine derivatives, including [1(2H),3'-Bipyridin]-2-one, is poised for significant advancement through the adoption of modern synthetic methodologies. While classical methods like the Guareschi–Thorpe condensation provide a basis for creating the 2-pyridone core, future research will likely focus on improving efficiency, sustainability, and scalability. beilstein-journals.orgnih.gov

Green Chemistry and Catalysis: The principles of green chemistry are becoming increasingly integral to synthetic planning. rsc.orgmdpi.comnih.gov Future routes to this compound may leverage bio-based solvents, such as Cyrene™, which offers a sustainable alternative to traditional polar aprotic solvents. researchgate.net The use of heterogeneous catalysts, for instance, nickel or palladium supported on alumina, could facilitate easier product purification and catalyst recycling, particularly when combined with microwave-assisted protocols to reduce reaction times. mdpi.comnih.gov Advanced palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, remain highly relevant for constructing the bipyridine framework, with ongoing research focused on developing more active and stable catalysts that can operate under milder conditions. mdpi.com

Flow Chemistry: Continuous flow synthesis represents a paradigm shift from traditional batch processing, offering enhanced safety, reproducibility, and scalability. nih.govdurham.ac.uksyrris.jp Implementing a multi-step flow process for this compound could involve sequential reactions where intermediates are generated and consumed in a continuous stream, minimizing the handling of potentially hazardous reagents. syrris.jpuc.ptbeilstein-journals.org This approach allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purities. durham.ac.uk

The table below outlines potential modern synthetic strategies and their expected improvements over conventional methods.

StrategyKey FeaturesPotential Improvements for this compound Synthesis
Microwave-Assisted Synthesis Rapid, uniform heatingReduced reaction times, fewer side products, improved yields. researchgate.netnih.gov
Flow Chemistry Continuous processing, precise controlEnhanced safety, scalability, higher purity, potential for automation. nih.govsyrris.jp
Heterogeneous Catalysis Recyclable solid-supported catalystsSimplified purification, reduced metal contamination, improved sustainability. mdpi.com
Green Solvents (e.g., Cyrene™) Bio-based, lower toxicityReduced environmental impact, safer process. researchgate.net

Exploration of this compound in Emerging Fields (e.g., Quantum Chemistry, AI-Driven Design)

Emerging computational tools are set to revolutionize how molecules like this compound are studied and optimized. Quantum chemistry and artificial intelligence (AI) offer powerful platforms for prediction and design, accelerating the discovery of new applications.

Quantum Chemistry: Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), can provide deep insights into the intrinsic properties of this compound. mdpi.com These computational studies can predict molecular geometries, electronic structures (such as HOMO-LUMO energy gaps), molecular electrostatic potential (MEP), and spectroscopic characteristics. nih.gov Such information is invaluable for understanding the molecule's reactivity, stability, and potential for interaction with other chemical species, guiding the rational design of derivatives for specific functions. mdpi.comresearchgate.net

Generate Virtual Libraries: Create vast libraries of analogues by modifying the core structure.

Predict Properties: Use Quantitative Structure-Activity Relationship (QSAR) models to predict the physical, chemical, and biological properties of these new molecules. nih.gov

Optimize for Multiple Parameters: Simultaneously optimize for characteristics like synthetic accessibility, desired electronic properties, and specific binding affinities.

Advanced Spectroscopic Techniques for Real-Time Monitoring of this compound Reactions

To fully realize the benefits of advanced synthetic methods like flow chemistry, real-time process monitoring is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). mt.comhovione.comstepscience.com

The application of PAT to the synthesis of this compound would involve integrating in-line or online spectroscopic tools to monitor reactions as they occur. casss.org

In-situ FTIR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products by monitoring their unique vibrational signatures. This data allows for precise determination of reaction kinetics and endpoints. americanpharmaceuticalreview.com

Online NMR: Low-field NMR spectroscopy is an emerging PAT tool that can be used to monitor multiple attributes of a reaction mixture diverted from the main process stream, offering detailed structural information. casss.org

Design of this compound Architectures for Specific Material Properties

The unique bifunctional nature of this compound—possessing both a pyridine (B92270) ring capable of metal coordination and a pyridone moiety capable of hydrogen bonding and acting as a ligand—makes it an attractive building block for novel functional materials. mdpi.comuva.es

Future research could focus on incorporating this scaffold into larger molecular architectures to create materials with tailored properties.

Polymers and Metal-Organic Frameworks (MOFs): The bipyridinone unit can be functionalized and polymerized to create advanced polymers. Its ability to act as a ligand for metal ions also opens the door to designing novel MOFs with potential applications in catalysis, gas storage, or separation.

Photocatalysis and Optoelectronics: Bipyridine-containing compounds are central to photochemistry. Research into this compound analogues could lead to new photosensitizers for energy transfer processes. oup.com By tuning the electronic properties of the molecule, it may be possible to develop materials for organic light-emitting diodes (OLEDs) or other optoelectronic devices. The mechanism of triplet-triplet energy transfer (TTET), which can be used to initiate polymerization, is a particularly interesting avenue for exploration. oup.com

Fundamental Mechanistic Biological Research with this compound Analogues (Strictly Excluding Clinical Aspects)

Beyond materials science, analogues of this compound hold promise as chemical probes for fundamental biological research. The 2-pyridone scaffold has been identified in molecules that modulate biological systems, such as HIV capsid modulators. mdpi.com This suggests that the this compound core could be a valuable starting point for designing tools to investigate biological mechanisms at a molecular level, with a strict focus on non-clinical, mechanistic understanding.

The primary approach in this area would be to use computational and experimental methods to study how these molecules interact with specific biological macromolecules like enzymes or proteins.

Computational Biology: Techniques such as molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations (e.g., MM/GBSA) can be used to predict and analyze the binding of this compound analogues to protein targets. researchgate.netnih.gov These simulations can identify key amino acid residues involved in binding and elucidate the forces driving the interaction, providing a theoretical basis for designing more potent and selective probes. nih.gov

Chemical Probe Development: Guided by computational predictions, analogues could be synthesized and used in in-vitro biochemical assays to explore enzyme inhibition or to probe protein-protein interactions. The goal would not be therapeutic but rather to use the molecule as a tool to understand the function and structure of its biological target.

The following table summarizes potential areas for fundamental biological research using this compound analogues.

Research AreaObjectiveKey Techniques
Enzyme Mechanism Studies Use analogues as reversible or covalent inhibitors to probe the structure and function of enzyme active sites.Molecular Docking, MD Simulations, In-vitro Enzymatic Assays.
Protein-Protein Interaction (PPI) Probing Design analogues that bind to protein interfaces to stabilize or disrupt specific PPIs, helping to elucidate cellular signaling pathways.MM/GBSA, Yeast Two-Hybrid, Co-immunoprecipitation.
Structural Biology Support Develop ligands that can stabilize a protein in a specific conformation, facilitating its crystallization for X-ray diffraction studies.X-ray Crystallography, Computational Modeling.

By pursuing these diverse research avenues, the scientific community can significantly expand the utility and understanding of this compound, paving the way for new materials, more efficient chemical processes, and deeper insights into fundamental biological mechanisms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1(2H),3'-Bipyridin]-2-one, and how can researchers ensure reproducibility?

  • Methodological Answer : The most common method involves Suzuki-Miyaura cross-coupling reactions. For example, Pd(OAc)₂ with S-Phos as a catalyst in acetonitrile/water solvents enables efficient synthesis of bipyridinone derivatives (e.g., 5′-substituted analogs) . To ensure reproducibility:

  • Provide detailed reaction conditions (catalyst loading, solvent ratios, temperature).
  • Include NMR (¹H/¹³C) and MS data for structural validation.
  • Reference known compounds with CAS numbers (e.g., 1797435-79-0 for 3-amino derivatives) and compare spectral data .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks to confirm regiochemistry (e.g., distinguishing 3'- vs. 5'-substitution patterns) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular formulas, especially for novel derivatives.
  • HPLC-PDA : Assess purity (>95% recommended) and detect impurities (e.g., unreacted boronic esters or dehalogenated byproducts) .

Q. How can researchers validate the biological activity of this compound in preliminary assays?

  • Methodological Answer :

  • Use recombinant enzyme assays (e.g., SphK1/SphK2 for kinase inhibition studies) with LC/MS to quantify substrate conversion (e.g., FTY720 phosphorylation) .
  • Include positive controls (e.g., known PCSK9 inhibitors for cardiovascular studies) and dose-response curves to calculate IC₅₀ values .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound derivatives across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Compare buffer conditions (pH, ionic strength) and enzyme sources (e.g., human vs. recombinant proteins). For example, GPR139 antagonist activity may vary with cell-line-specific receptor expression .
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation, which may explain discrepancies in in vivo vs. in vitro results .

Q. What strategies optimize the synthetic yield of 3'-substituted this compound derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(II)/Pd(0) systems (e.g., Pd(dppf)Cl₂ for sterically hindered substrates).
  • Solvent Optimization : Replace acetonitrile with toluene/ethanol for better solubility of aromatic intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining >80% yield .

Q. How can computational modeling guide the design of this compound-based PCSK9 inhibitors?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses in the PCSK9 catalytic domain. Focus on hydrogen bonding with Ser381 and hydrophobic interactions with Tyr386 .
  • QSAR Models : Corlate substituent electronegativity (e.g., difluoromethoxy groups) with inhibitory potency using ML algorithms .

Q. What protocols ensure rigorous impurity profiling for pharmaceutical-grade this compound?

  • Methodological Answer :

  • ICH Guidelines : Follow Q3A(R2) for identifying >0.1% impurities.
  • LC-MS/MS : Detect trace byproducts (e.g., [1-hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) at 105462-25-7) using reference standards .

Methodological & Literature Review Questions

Q. How should researchers structure literature reviews to highlight gaps in this compound applications?

  • Methodological Answer :

  • Systematic Searches : Use SciFinder® with keywords (e.g., "bipyridinone AND kinase inhibitor") and filter by publication date (last 10 years) .
  • Critical Appraisal : Evaluate study limitations (e.g., small sample sizes in preclinical trials) and conflicting mechanistic hypotheses (e.g., GPR139 vs. PCSK9 targeting) .

Q. What are best practices for reporting experimental procedures to meet journal standards?

  • Methodological Answer :

  • Detailed Supplementary Data : Include step-by-step syntheses, spectral raw data, and assay protocols in supporting information .
  • Reproducibility Checklists : Adopt Beilstein Journal guidelines, such as specifying purity thresholds and citation methods for known compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.